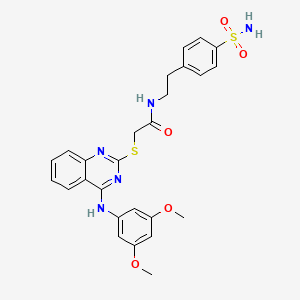
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using density functional theory methods . For example, the Schiff base compound “(E)-4-Bromo-N-(2-chlorobenzylidene)-aniline” has been studied, revealing important properties such as the electric dipole moment, polarizability, and the first hyperpolarizability .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using various computational methods . For instance, the compound “Anilino { [ (Z)- (2-chlorobenzylidene)amino]oxy}methanone” has a predicted density of 1.2±0.1 g/cm3, boiling point of 377.21°C, and a water solubility at 25°C of 5.877 mg/L .Scientific Research Applications
Fluorescent Coumarin Derivatives
The compound can be synthesized into new 3-cyanocoumarin derivatives, specifically 4-(2-chlorophenyl)-2-oxo-2H-chromene-3-carbonitriles . These derivatives exhibit strong fluorescence in the violet and blue regions . Researchers have explored their optical properties, making them promising candidates for applications in fluorescence-based sensors, imaging, and labeling.
Antimicrobial and Cytotoxic Activity
Transition complexes with 4-[2-(2-chlorobenzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine have been synthesized using this compound. These complexes show antimicrobial and cytotoxic activity . Their potential applications include drug development, especially in the context of antimicrobial agents and cancer therapeutics.
Naproxen Derivative
The compound can react with naproxen to yield N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . This newly obtained derivative has been fully analyzed and characterized. Its properties make it relevant for further investigation in drug design and pharmacology .
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-14-8-9-15-17(11-14)26-18(19(15)22)10-13-6-4-5-7-16(13)21/h4-12H,3H2,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRKLXWDHUOEJD-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



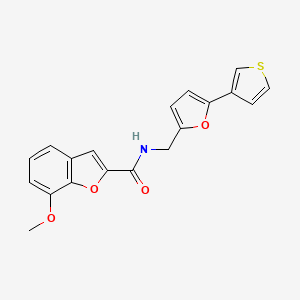
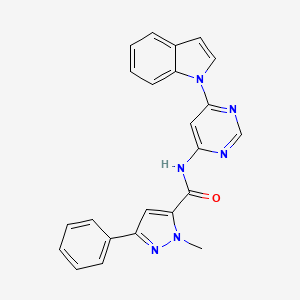
![5,6-dimethyl-1-((2-methyl-5-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2707054.png)
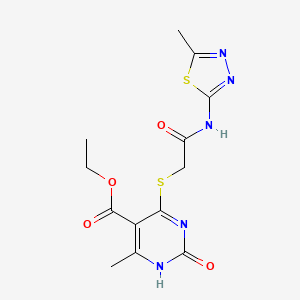



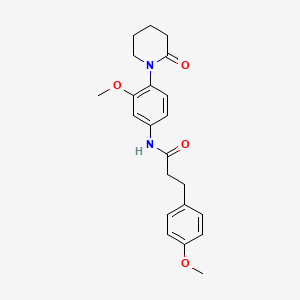
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)


